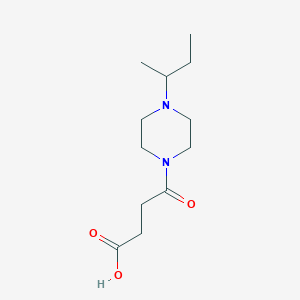

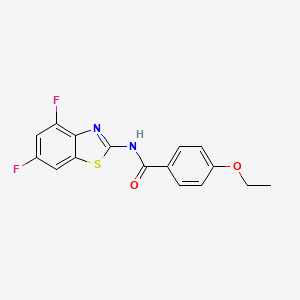

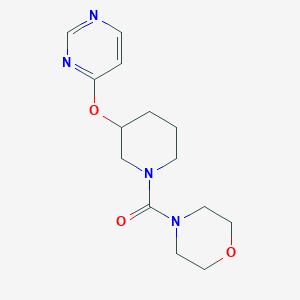

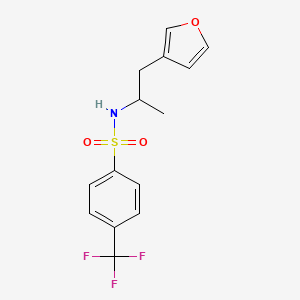

N-(4,6-difluoro-1,3-benzothiazol-2-yl)-4-ethoxybenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4,6-difluoro-1,3-benzothiazol-2-yl)-4-ethoxybenzamide, commonly known as DBEB, is a synthetic compound with potential applications in scientific research. DBEB is a benzamide derivative that has been found to exhibit potent inhibitory effects on certain enzymes, making it a promising candidate for use in various biochemical and physiological studies.

Scientific Research Applications

Antibacterial Agent Applications Research has shown that derivatives of 2,6-difluorobenzamides, which share a structural similarity with N-(4,6-difluoro-1,3-benzothiazol-2-yl)-4-ethoxybenzamide, have been extensively investigated as antibacterial drugs. These compounds exhibit the ability to interfere with the bacterial cell division cycle by inhibiting the protein FtsZ, a critical player in bacterial cytokinesis. Specifically, a novel family of 1,4-tetrahydronaphthodioxane benzamides, which includes an ethoxy linker, has demonstrated sub-micromolar minimum inhibitory concentrations (MICs) against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. This suggests a potential avenue for developing new antibacterial agents based on the structure of N-(4,6-difluoro-1,3-benzothiazol-2-yl)-4-ethoxybenzamide (Straniero et al., 2023).

Chemical Synthesis and Properties The synthesis and chemical characterization of related compounds have provided insights into the reactivity and properties of N-(4,6-difluoro-1,3-benzothiazol-2-yl)-4-ethoxybenzamide derivatives. For instance, the synthesis of N-benzo[c][1,2,5]thiazol-4-yl-3-trifluoromethylbenzamide involved reactions that could be pertinent to the synthesis of N-(4,6-difluoro-1,3-benzothiazol-2-yl)-4-ethoxybenzamide, highlighting the importance of specific functional groups in directing chemical reactions and the potential for creating bidentate directing groups suitable for metal-catalyzed C-H bond functionalization reactions (Al Mamari et al., 2019).

Development of Fluorescent Probes The utility of benzothiazole derivatives in the development of fluorescent probes for sensing biological entities such as pH and metal cations has been demonstrated. Compounds structurally related to N-(4,6-difluoro-1,3-benzothiazol-2-yl)-4-ethoxybenzamide have been applied as fluorescent probes, exhibiting high sensitivity to pH changes and selectivity towards specific metal cations. This suggests that modifications to the benzothiazole core structure can significantly influence the photophysical properties of these molecules, making them useful tools in biochemical and medical research (Tanaka et al., 2001).

properties

IUPAC Name |

N-(4,6-difluoro-1,3-benzothiazol-2-yl)-4-ethoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12F2N2O2S/c1-2-22-11-5-3-9(4-6-11)15(21)20-16-19-14-12(18)7-10(17)8-13(14)23-16/h3-8H,2H2,1H3,(H,19,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDRKNGUQULEIDX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(=O)NC2=NC3=C(C=C(C=C3S2)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12F2N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4,6-difluoro-1,3-benzothiazol-2-yl)-4-ethoxybenzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[3-(4-Methylphenyl)-2,1-benzisoxazol-5-yl]-1-ethanone](/img/structure/B2889428.png)